1,6-Naphthyridine-4-carbonitrile
Overview
Description
1,6-Naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms and a cyano group at the fourth position.
Mechanism of Action
Target of Action
1,6-Naphthyridine-4-carbonitrile is a pharmacologically active compound with a variety of applications . It has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . The primary targets of this compound are therefore c-Met kinases, which play a crucial role in the progression of various types of cancers .
Mode of Action
The interaction of this compound with its targets involves the insertion of a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton . This results in the development of 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-ones, which act as class II c-Met kinase inhibitors . This inhibition of c-Met kinases by this compound leads to a decrease in cancer cell proliferation and survival .
Biochemical Pathways
This compound affects the c-Met kinase signaling pathway . By inhibiting c-Met kinases, it disrupts the downstream effects of this pathway, which include cell proliferation, survival, and angiogenesis . This disruption can lead to the inhibition of tumor growth and metastasis .
Pharmacokinetics
The compound’s anticancer activity suggests that it is able to reach its target sites in the body effectively .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of c-Met kinases, leading to a decrease in cancer cell proliferation and survival . This can result in the inhibition of tumor growth and metastasis .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridine-4-carbonitrile plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound interacts with enzymes such as cyclic urea pharmacophore and proteins involved in sex hormone regulation, anti-HIV activity, and other therapeutic areas . These interactions are primarily based on the specific and differential functionalization of the 1,6-naphthyridine core, which leads to its diverse biological activities.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has shown anticancer activity by affecting different cancer cell lines . It also acts as an anti-HIV agent by interacting with specific proteins and enzymes involved in the viral replication process . Additionally, this compound has been reported to have antimicrobial and anti-inflammatory effects, further highlighting its impact on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific enzymes and proteins, thereby modulating their activity. For example, it acts as a c-Met kinase inhibitor by binding to the kinase domain and preventing its activation . This inhibition leads to the suppression of cancer cell proliferation and metastasis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anticancer and anti-HIV activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments influence its activity and function . Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.
Industrial Production Methods
Industrial production of this compound typically involves multi-step sequences, expensive catalysts, and inert atmospheres. Recent advancements have focused on developing eco-friendly and efficient methods, such as one-pot, catalyst-free, pseudo-five-component synthesis using methyl ketones, amines, and malononitrile in water .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1,6-Naphthyridine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
1,6-Naphthyridine-4-carbonitrile can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting unique reactivity and applications.
1,8-Naphthyridine: Known for its distinct biological activities and synthetic routes.
Benzo[h][1,6]naphthyridine-5-carbonitrile: A related compound with a fused benzene ring, showing different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
IUPAC Name |
1,6-naphthyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-1-4-12-9-2-3-11-6-8(7)9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZBGFPVZBKROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,6-Naphthyridine-4-carbonitrile derivatives in materials science?
A: Research indicates that certain this compound derivatives demonstrate significant corrosion inhibition properties. For instance, studies have shown that 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile (N-1), 5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile (N-2), and 5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitriles (N-3) exhibit high inhibition activities on mild steel in acidic environments []. This suggests their potential use in developing anti-corrosive coatings and materials for various industrial applications.
Q2: How do the structural features of this compound derivatives influence their fluorescence properties?
A: Studies on the structure-fluorescence relationship of these compounds reveal that factors like the number of fused rings, the presence of fluorescent auxochromes like amino groups, and the type of substituents significantly impact their luminescent properties []. This knowledge is crucial for designing new fluorescent probes and materials with tailored emission properties for applications in sensing, imaging, and optoelectronics.
Q3: Can this compound derivatives be used as catalysts?
A: While research on their catalytic applications is still emerging, some studies have explored the use of nanocatalysts in the synthesis of 5-amino-2-aryl-3H-chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile derivatives []. Further research is needed to fully understand their catalytic potential and develop efficient synthetic strategies.
Q4: How do this compound derivatives interact with biological systems?
A: Docking studies suggest that certain diaminochromenes containing the this compound core exhibit potential for intercalating with DNA []. This interaction points towards potential applications in developing anticancer agents, but further in vitro and in vivo studies are necessary to validate these findings.
Q5: What are the environmentally friendly synthesis methods available for this compound derivatives?
A: Researchers have successfully developed a silica gel-catalyzed one-pot synthesis of 5-amino-2-aryl-3H-chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitriles and 5-amino-2-aryl-3H-quinolino[4,3,2-de][1,6]naphthyridine-4-carbonitriles in aqueous media []. This method offers a greener alternative to conventional synthetic routes by using water as a solvent and reducing the use of hazardous chemicals.
Q6: What analytical techniques are employed to characterize and study this compound derivatives?
A: Various spectroscopic methods are crucial for characterizing these compounds. Researchers utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, APT, gHSQC, gHMBC, ROESY-1D, and gated decoupling 13C), electrochemical impedance spectroscopy, and potentiodynamic polarization to analyze their structure, properties, and behavior in different environments [, ].
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